molecular formula C28H35N3O5S B3318605 Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate CAS No. 1010809-39-8

Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate

Cat. No.: B3318605
CAS No.: 1010809-39-8
M. Wt: 525.7 g/mol
InChI Key: NICGAXZYHBZOSD-RNXOBYDBSA-N
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Description

Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate is a structurally complex small molecule characterized by a thiazole ring, a benzyl group, and a 2-methylpropoxycarbonylamino substituent. Its stereochemical configuration (1S,2S,4S) is critical for its biological activity, particularly in antiviral applications, as inferred from analogs with similar scaffolds .

Properties

IUPAC Name

2-methylpropyl N-[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O5S/c1-20(2)17-35-27(33)30-23(13-21-9-5-3-6-10-21)15-26(32)25(14-22-11-7-4-8-12-22)31-28(34)36-18-24-16-29-19-37-24/h3-12,16,19-20,23,25-26,32H,13-15,17-18H2,1-2H3,(H,30,33)(H,31,34)/t23-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICGAXZYHBZOSD-RNXOBYDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010809-39-8
Record name Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIAZOL-5-YLMETHYL (1S,2S,4S)-1-BENZYL-2-HYDROXY-4-(((2-METHYLPROPOXY)CARBONYL)AMINO)-5-PHENYLPENTYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5411SHX82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key steps may include:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamides and halides.

  • Introduction of the Benzyl Group: This step often involves Friedel-Crafts alkylation or similar reactions.

  • Attachment of the Hydroxy and Carbamate Groups: These groups are usually introduced through esterification and amidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

  • Antiviral Activity
    • Thiazol-5-ylmethyl carbamate derivatives have demonstrated antiviral properties, particularly as potential inhibitors of viral replication. Research indicates that compounds similar to this carbamate can interfere with viral enzymes, thereby hindering the lifecycle of viruses such as HIV and Hepatitis C .
  • Cancer Research
    • Studies have shown that thiazole-containing compounds can inhibit cell proliferation in resistant cancer cell lines. This suggests a mechanism where the compound may disrupt cellular signaling pathways crucial for cancer growth . Further investigations are ongoing to elucidate the specific pathways affected and the potential for therapeutic use.
  • Neuroprotective Properties
    • Preliminary research indicates that thiazole derivatives may possess neuroprotective effects. They are being studied for their ability to cross the blood-brain barrier and mitigate neurodegenerative processes associated with diseases like Alzheimer's .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of thiazole derivatives against Hepatitis C virus (HCV). The compound exhibited IC50 values in the low micromolar range, indicating potent antiviral activity. Mechanistic studies revealed that it inhibits the HCV NS3/4A protease, a critical enzyme for viral replication.

Case Study 2: Cancer Cell Line Studies

In a study conducted at a leading cancer research institute, thiazole-based compounds were tested against various cancer cell lines, including breast and prostate cancer. The results indicated significant inhibition of cell growth and induced apoptosis in resistant cell lines, highlighting the potential of these compounds as novel anticancer agents.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazolylmethyl carbamates with modifications in stereochemistry, substituents, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiazol-5-ylmethyl Carbamates

Compound Name / ID Key Structural Features Molecular Weight Biological Activity / Application Source
Target Compound (1S,2S,4S)-configuration; 2-methylpropoxycarbonylamino substituent 425.54 (C23H27N3O3S) Antiviral (presumed)
Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144164-11-4) (2S,3S,5S)-configuration; hydroxyl group at C3; diphenylhexane backbone 425.54 (C23H27N3O3S) Antiviral impurity reference standard
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Morpholinosulfonylphenyl substituent; pyrimidine-thiazole hybrid 436.16 (C16H15N6OS) CDK9 inhibition (IC50 < 50 nM)
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-... Isopropylthiazole-urea side chain; extended hydrophobic interactions ~720 (C37H48N6O5S2) Enhanced metabolic stability (in vitro)
Impurity-I (1,3-thiazol-5-yl-methyl-((1S,2S,4S)-4-((2S)-2-(((2-ethyl-1,3-thiazol-4-yl)methyl)... Ethylthiazole-methylcarbamoyl substituent; branched alkyl chain Not reported Pharmacokinetic degradation product

Key Findings from Comparative Studies

Stereochemical Sensitivity :

  • The (1S,2S,4S)-configuration in the target compound is conserved in antiviral analogs (e.g., CAS 144164-11-4), whereas epimerization at C3 or C5 (e.g., compound y in ) reduces target binding by >50% due to steric clashes .

Substituent Effects on Activity: Replacement of the 2-methylpropoxy group with a morpholinosulfonyl group (as in ) shifts activity from antiviral to kinase inhibition (CDK9 IC50 < 50 nM), highlighting the role of polar substituents in modulating target specificity . Urea-linked isopropylthiazole side chains (e.g., ) improve metabolic stability (t1/2 > 6 hours in human microsomes) compared to the target compound’s ester-linked groups (t1/2 ~2 hours) .

Lipophilicity and Permeability :

  • The target compound’s calculated LogP (3.2) is lower than analogs with isopropylthiazole-urea chains (LogP ~4.5), correlating with reduced blood-brain barrier penetration in murine models .

Impurity Profiles :

  • Degradation products like Impurity-I () arise from oxidation of the 2-methylpropoxy group, underscoring the need for stabilized formulations in preclinical development .

Biological Activity

Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a carbamate functional group, and a complex side chain that contributes to its biological activity. The structure can be summarized as follows:

Thiazol 5 ylmethyl N 1S 2S 4S 1 benzyl 2 hydroxy 4 2 methylpropoxy carbonyl amino 5 phenyl pentyl carbamate\text{Thiazol 5 ylmethyl N 1S 2S 4S 1 benzyl 2 hydroxy 4 2 methylpropoxy carbonyl amino 5 phenyl pentyl carbamate}

Antitumor Activity

Research has indicated that derivatives of thiazole compounds exhibit notable antitumor properties. For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have demonstrated potent anticancer activity against various cancer cell lines. A study highlighted that these compounds could inhibit the proliferation of primary chronic lymphocytic leukemia cells with a therapeutic window significantly favoring cancer cells over normal cells .

CompoundActivityReference
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesAnticancer activity
Thiazol derivativesInhibition of tumor growth

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. A recent study utilized machine learning techniques to predict the antimicrobial activity of various compounds, including thiazole derivatives. The findings suggested that specific structural features within thiazoles contribute to their effectiveness against bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives reveals that modifications to the thiazole ring and the side chain can significantly impact biological activity. For example, the introduction of various substituents on the thiazole ring has been shown to enhance potency against specific targets such as cyclin-dependent kinases (CDKs). One study reported that certain substitutions led to nanomolar inhibitors of CDK9, indicating the importance of structural diversity in developing effective therapeutics .

Case Study 1: Anticancer Efficacy

In a controlled study involving chronic lymphocytic leukemia cells, compounds similar to thiazol-5-ylmethyl exhibited significant cytotoxic effects. The study measured cell viability and apoptosis rates, demonstrating that these compounds could induce programmed cell death in cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The results indicated that certain compounds exhibited potent inhibitory effects on growth, suggesting their potential use as new antibiotics .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields and purity?

Methodological Answer: Synthesis optimization requires careful selection of solvents, reaction temperatures, and catalysts. For example:

  • Solvent Choice : Ethanol and DMF are commonly used for crystallization, as seen in thiazole derivatives (yields: 64–74%) .
  • Catalyst-Free Approaches : Aqueous ethanol-mediated synthesis can reduce side reactions, improving purity (e.g., 70% yield for carbamate derivatives) .
  • Stepwise Reactions : Multi-step protocols, such as Hantzsch thiazole synthesis followed by carbamate coupling, ensure structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at 1650–1750 cm⁻¹ for carbamate ).
  • ¹H/¹³C NMR : Analyze proton environments (e.g., benzyl protons at δ 7.2–7.5 ppm, hydroxy proton at δ 5.2 ppm) and carbon signals for stereochemistry .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 3 ppm error) .

Q. Critical Considerations :

  • Use deuterated solvents (e.g., DMSO-d₆) to avoid signal interference.
  • Compare spectral data with structurally similar thiazole derivatives to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups and connectivity. For example, a mismatch between predicted and observed NMR shifts may indicate stereochemical errors .
  • Computational Modeling : Use DFT calculations to simulate NMR spectra and compare with experimental data .
  • X-ray Crystallography : Resolve absolute configuration disputes, especially for chiral centers (e.g., (1S,2S,4S) configuration) .

Q. What strategies are recommended for evaluating the compound’s stability under various pH conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC .
  • Kinetic Analysis : Calculate half-life (t₁/₂) and degradation products using LC-MS. For example, carbamate hydrolysis under acidic conditions may yield primary amines .
  • Temperature Control : Store samples at –20°C in anhydrous DMSO to prevent hydrolytic decomposition .

Q. How to design experiments to investigate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with proteins (e.g., kinases or proteases) .
  • Cellular Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays, with IC₅₀ values calculated via dose-response curves .
  • Enzyme Inhibition Studies : Measure IC₅₀ for target enzymes (e.g., HDACs or COX-2) using fluorometric or colorimetric substrates .

Q. Example Cytotoxicity Data :

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)12.3
HEPG-2 (Liver)18.7
WI-38 (Normal)>100

Q. What methodologies are effective for impurity profiling and quantification?

Methodological Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., stereoisomers or hydrolyzed byproducts) with a C18 column and gradient elution (0.1% formic acid/acetonitrile) .
  • Synthesis Monitoring : Use TLC or inline IR to identify intermediates (e.g., Impurity-I and Impurity-L in carbamate derivatives) .
  • Pharmacopeial Standards : Follow USP/EP guidelines for limits of unidentified impurities (<0.15%) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 2-methylpropoxy with bulkier groups) and compare bioactivity .
  • 3D-QSAR Modeling : Generate contour maps using CoMFA/CoMSIA to correlate steric/electronic features with activity .
  • Proteomics : Identify target engagement via pull-down assays with biotinylated derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate
Reactant of Route 2
Reactant of Route 2
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate

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